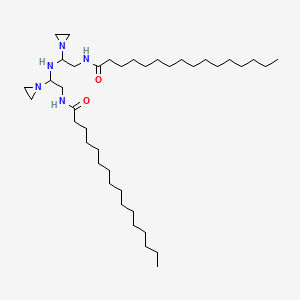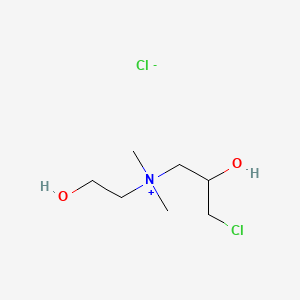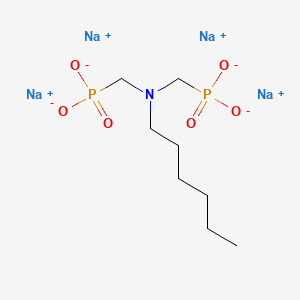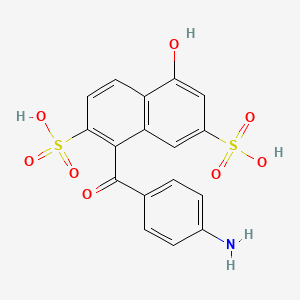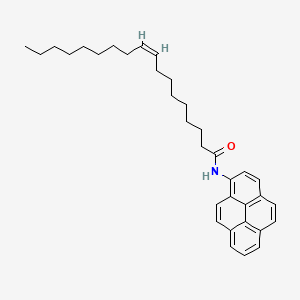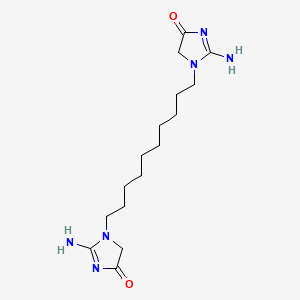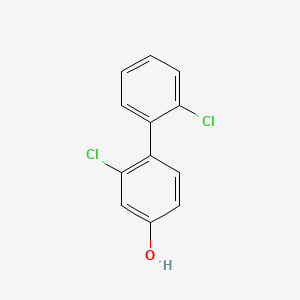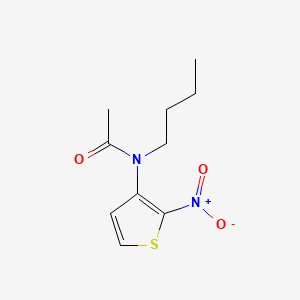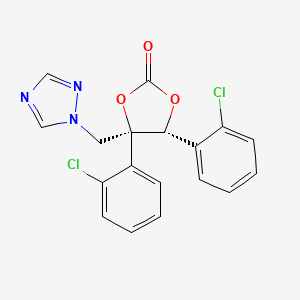
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes These compounds are characterized by a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. Common starting materials might include chlorophenyl derivatives and triazole compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituents involved, often requiring specific catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block for designing new materials or catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole ring is particularly interesting for its bioactivity.
Medicine
Medicinal applications might include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, possibly as an antifungal or anticancer agent.
Industry
In industry, this compound could be used in the production of polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets like enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the dioxolane ring might influence the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolan-2-one derivatives: Compounds with similar dioxolane rings but different substituents.
Triazole-containing compounds: Molecules with triazole rings that exhibit similar bioactivity.
Uniqueness
What sets 1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- apart is its specific combination of functional groups and stereochemistry. This unique structure could result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
107659-74-5 |
|---|---|
Fórmula molecular |
C18H13Cl2N3O3 |
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
(4S,5R)-4,5-bis(2-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-14-7-3-1-5-12(14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-6-2-4-8-15(13)20/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
Clave InChI |
BXYIZXJCUAYVBX-SJLPKXTDSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


